molecular formula C11H12N2O B1394332 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile CAS No. 1235439-90-3

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile

Cat. No.: B1394332
CAS No.: 1235439-90-3
M. Wt: 188.23 g/mol
InChI Key: XFLBRCVCLCEOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H12N2O. It is a pyridine derivative that features a cyclobutylmethoxy group and a carbonitrile group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine-2-carbonitrile with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutylmethoxy group and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carbonitrile: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.

    6-(Cyclopropylmethoxy)pyridine-2-carbonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic properties.

    6-(Cyclohexylmethoxy)pyridine-2-carbonitrile: Contains a cyclohexyl group, which may result in different physical and chemical properties.

Uniqueness

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding interactions, and overall properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(cyclobutylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-10-5-2-6-11(13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLBRCVCLCEOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259438
Record name 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-90-3
Record name 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.